molecular formula C8H19N B3289038 Ethyl(2-ethylbutyl)amine CAS No. 854585-58-3

Ethyl(2-ethylbutyl)amine

Cat. No.: B3289038
CAS No.: 854585-58-3
M. Wt: 129.24 g/mol
InChI Key: NXFDPMAUXFRFLK-UHFFFAOYSA-N
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Description

Ethyl(2-ethylbutyl)amine is an organic compound classified as an amine. It is a secondary amine with the molecular formula C8H19N. This compound is characterized by the presence of an ethyl group and a 2-ethylbutyl group attached to the nitrogen atom. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(2-ethylbutyl)amine can be synthesized through several methods. One common approach is the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-ethylbutyl chloride with ethylamine under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes that involve the reaction of 2-ethylbutyl chloride with ethylamine. The reaction is carried out in a reactor under controlled temperature and pressure conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl(2-ethylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into secondary amines or other derivatives.

    Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides such as methyl iodide or ethyl bromide under basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl(2-ethylbutyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(2-ethylbutyl)amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that involve the transfer of an alkyl group. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

    Methylamine: A primary amine with a simpler structure.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.

    Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen.

Uniqueness: Ethyl(2-ethylbutyl)amine is unique due to its specific combination of an ethyl group and a 2-ethylbutyl group attached to the nitrogen. This structure imparts distinct chemical properties and reactivity compared to simpler amines like methylamine and dimethylamine. Its branched alkyl group can influence its steric and electronic properties, making it suitable for specific applications in synthesis and industry .

Properties

IUPAC Name

N,2-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-8(5-2)7-9-6-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFDPMAUXFRFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CNCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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